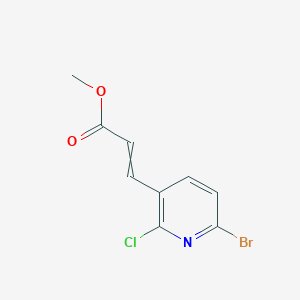

methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate

Description

Methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate (CAS: 1142192-22-0) is an α,β-unsaturated ester with the molecular formula C₉H₇BrClNO₂ and a molecular weight of 276.51 g/mol . Its structure features a pyridine ring substituted with bromine (at position 6) and chlorine (at position 2), conjugated to a methyl acrylate group via a trans (E)-configured double bond. This halogenated pyridine derivative is of interest in medicinal and agrochemical research due to the electronic effects of the substituents, which modulate reactivity and binding properties .

Properties

IUPAC Name |

methyl 3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABAMKVCMCFJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(N=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Methods

Heck Coupling

The Heck reaction is a palladium-catalyzed coupling between an aryl halide and an alkene, widely used to synthesize trans-alkenes. For methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate, this method involves coupling a halopyridine intermediate with methyl acrylate.

Reaction Mechanism

- Oxidative Addition : A palladium catalyst (e.g., Pd(OAc)₂) coordinates to the aryl halide (e.g., 3-iodo-6-bromo-2-chloropyridine), forming a Pd(II) intermediate.

- Alkene Coordination : Methyl acrylate binds to the Pd center.

- Insertion : The alkene inserts into the Pd–C bond, forming a π-allyl-Pd complex.

- Beta-Hydride Elimination : The hydride is eliminated, yielding the E-alkene and regenerating the Pd(0) catalyst.

Example Protocol (Adapted from Analogous Reactions)

| Component | Details |

|---|---|

| Aryl Halide | 3-Iodo-6-bromo-2-chloropyridine (hypothetical starting material) |

| Alkene | Methyl acrylate (CH₂=CHCOOMe) |

| Catalyst | Pd(OAc)₂ (5–10 mol%) |

| Ligand | Triphenylphosphine (PPh₃) (10–15 mol%) |

| Base | Triethylamine (TEA) or Na₂CO₃ |

| Solvent | DMF or DCE |

| Temperature | 80–100°C |

| Yield | ~45–70% (estimated from similar reactions) |

Notes :

Suzuki-Miyaura Coupling

While less common for pyridine systems, Suzuki coupling can introduce aryl groups. However, this method is less likely for acrylate incorporation due to steric and electronic challenges.

Challenges

- Regioselectivity : Competing coupling at bromine or chlorine positions.

- Catalyst Compatibility : Palladium catalysts may favor bromine over chlorine.

Nucleophilic Aromatic Substitution (NAS)

NAS is typically limited to electron-deficient aromatic systems. For pyridine, direct substitution at the 3-position is unlikely without strong activation.

Optimization Strategies

Catalyst Selection

| Catalyst System | Performance | Reference |

|---|---|---|

| Pd(OAc)₂ + PPh₃ | High E-selectivity, moderate yields (~50–70%) | |

| Pd(PPh₃)₄ | Lower activity, less common for pyridine systems |

Synthetic Challenges and Solutions

Competing Halogen Reactivity

The presence of Br and Cl on the pyridine ring may lead to undesired coupling at the 6-position. Solution : Use a catalyst selective for iodine (e.g., Pd(OAc)₂ with bulky ligands).

E-Isomer Purity

The Heck reaction inherently favors the E-alkene, but side products (e.g., Z-isomers) may form. Solution : Optimize ligand choice and reaction temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Addition: Nucleophiles like amines or thiols can be used in addition reactions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate, exhibit significant anticancer properties. Research has shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, the incorporation of halogenated pyridine moieties has been linked to enhanced biological activity against specific cancer types, making this compound a candidate for further investigation in anticancer drug design .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. This characteristic is particularly valuable in the development of new antibiotics, especially in the context of rising antibiotic resistance .

Synthetic Methodologies

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures. For example, it can be utilized in cross-coupling reactions to form biaryl compounds, which are essential in many pharmaceutical applications .

Reactivity and Functionalization

The presence of both bromine and chlorine atoms on the pyridine ring enhances the reactivity of this compound. This allows for selective functionalization at different positions on the molecule, facilitating the synthesis of diverse derivatives with tailored properties for specific applications .

Biological Assessments

Pharmacological Studies

Pharmacological assessments have highlighted the potential of this compound as a lead compound in drug discovery. Molecular docking studies suggest that it may interact favorably with various biological targets, indicating its potential as a scaffold for developing new therapeutic agents .

Toxicity and Safety Profiles

Understanding the toxicity and safety profiles of this compound is crucial for its application in medicine. Preliminary toxicity studies have shown that while some derivatives exhibit promising biological activity, they also require careful evaluation to ensure safety for human use .

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that this compound could inhibit growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.

- Synthetic Chemistry Innovations : Researchers used this compound as a precursor in synthesizing novel heterocyclic compounds with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the acrylate group, suggests that it may interact with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl/Aromatic Substitutions

Compound 3m : Methyl (2E)-3-(2',3-dimethylbiphenyl-2-yl)prop-2-enoate

- Molecular Formula : C₁₈H₁₈O₂

- Key Features : Biphenyl core with methyl substituents at positions 2' and 3'.

- Synthesis : Synthesized via Catellani-type reaction with 29% yield. NMR data (CDCl₃) shows a trans double bond (J = 16.4 Hz) and aromatic protons indicative of steric hindrance from methyl groups .

Compound 3n : Methyl (2E)-3-(2',3-diethylbiphenyl-2-yl)prop-2-enoate

- Molecular Formula : C₂₀H₂₂O₂

- Key Features : Ethyl substituents at positions 2' and 3' on the biphenyl ring.

- Synthesis : Higher yield (37%) compared to 3m, attributed to reduced steric hindrance from ethyl groups. NMR (J = 16.3 Hz) confirms the trans configuration .

Compound 3o : Methyl (2E)-3-(1,2'-binaphthalen-1'-yl)prop-2-enoate

Halogenated Heterocyclic Analogues

Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate

- Molecular Formula : C₁₅H₁₃ClN₂O₄

- Key Features : Pyrimidine ring (6-chloro substituent) linked via an ether group to a phenyl-acrylate system.

- Synthesis : Prepared via catalytic methods, emphasizing scalability and purity .

- Comparison : The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic diversity compared to the pyridine-based target compound.

Methyl (2E)-3-{6-bromo-5-[(2,2-dimethylpropanoyl)amino]-3-pyridinyl}acrylate

Fluorinated and Formyl-Substituted Analogues

Methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

- CAS : 1639042-39-9

- Key Features : Phenyl ring with difluoro and formyl substituents.

- Comparison : The electron-withdrawing fluorine atoms and reactive formyl group contrast with the target compound’s bromine and chlorine, offering distinct reactivity in cross-coupling or nucleophilic addition reactions .

Biological Activity

Methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

This compound features a bromo and chloro substitution on a pyridine ring attached to a propenoate ester group. The presence of these halogen atoms significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrClN |

| Molecular Weight | 276.54 g/mol |

| LogP | 2.122 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2-chloropyridine with methyl acrylate under basic conditions. The general reaction scheme includes:

- Starting Materials : 6-bromo-2-chloropyridine and methyl acrylate.

- Reagents : A base such as potassium carbonate.

- Conditions : Refluxing the mixture in ethanol for several hours to facilitate product formation.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. This compound has been studied for its potential effects on pathogenic microorganisms.

- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The halogen substitutions are believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving the disruption of cellular signaling pathways.

- Mechanism of Action : The bromine atom may facilitate π-π stacking interactions with aromatic amino acids in proteins, potentially disrupting protein function or signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

This compound can be compared to other halogenated analogs:

| Compound | Biological Activity |

|---|---|

| Methyl (2E)-3-(6-chloro-pyridin-3-yl)prop-2-enoate | Moderate antibacterial activity |

| Methyl (2E)-3-(6-fluoro-pyridin-3-yl)prop-2-enoate | Lower cytotoxicity |

| Methyl (2E)-3-(6-bromo-pyridin-3-yl)prop-2-enoate | High cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.